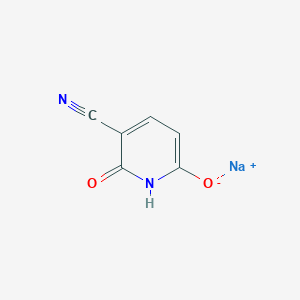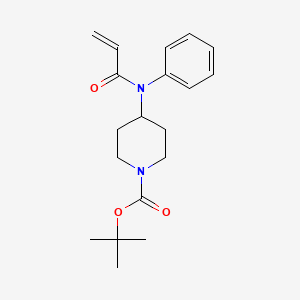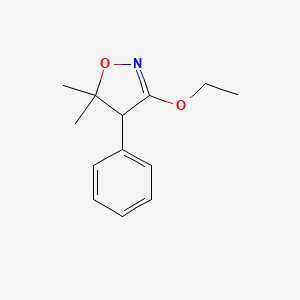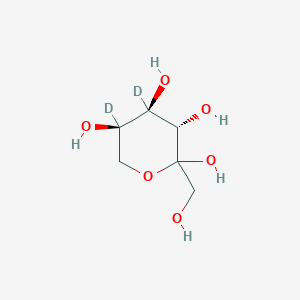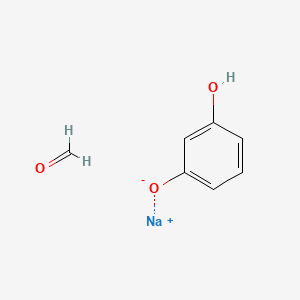
Resorcinol-formaldehyde resin, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Resorcinol-formaldehyde resin, sodium salt is a chemical compound with the molecular formula C7H8O3Na. It is a polymer formed from formaldehyde and 1,3-benzenediol (also known as resorcinol) with sodium as a counterion. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Resorcinol and Formaldehyde Reaction
Procedure: Resorcinol (110 g, 1.0 mol) and 37% formalin (44.5 g) are mixed and reacted at 70°C for 5 hours.
Industrial Production: In industrial settings, the reaction is scaled up, and additional steps such as purification and drying are implemented to ensure the quality and consistency of the product.
-
Resorcinol, Formaldehyde, and Sodium Sulphate Reaction
Procedure: Resorcinol, excess formaldehyde, and sodium sulphate are dissolved in water and heated with stirring on a water bath.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups on the benzene ring are oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups in the polymer to hydroxyl groups.
Substitution: The aromatic ring in the polymer can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Nitro or sulfonated derivatives of the polymer.
Applications De Recherche Scientifique
Resorcinol-formaldehyde resin, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme interactions and as a model compound for studying polymerization reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of resins, adhesives, and coatings due to its strong adhesive properties and chemical stability.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with other molecules, while the formaldehyde component can react with amines and other nucleophiles. These interactions can lead to cross-linking and polymerization, which are essential for its adhesive and coating applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formaldehyde, polymer with 1,3-benzenediol: Similar in structure but without the sodium counterion.
Phenol-formaldehyde resin: A polymer formed from phenol and formaldehyde, used in similar applications but with different properties.
Urea-formaldehyde resin: A polymer formed from urea and formaldehyde, commonly used in adhesives and coatings.
Uniqueness
Resorcinol-formaldehyde resin, sodium salt is unique due to the presence of the sodium counterion, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in certain types of adhesives and coatings.
Propriétés
Numéro CAS |
148906-95-0 |
|---|---|
Formule moléculaire |
C7H7NaO3 |
Poids moléculaire |
162.12 |
Nom IUPAC |
sodium;formaldehyde;3-hydroxyphenolate |
InChI |
InChI=1S/C6H6O2.CH2O.Na/c7-5-2-1-3-6(8)4-5;1-2;/h1-4,7-8H;1H2;/q;;+1/p-1 |
Clé InChI |
WOQFLDTVSRDEMS-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC(=CC(=C1)O)[O-].[Na+] |
Synonymes |
Formaldehyde, polymer with 1,3-benzenediol, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


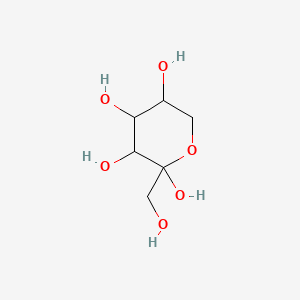
![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)
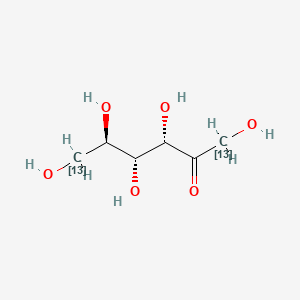

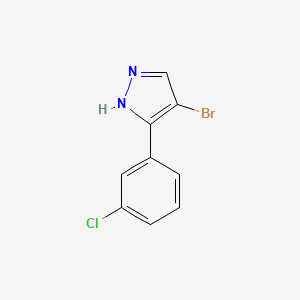
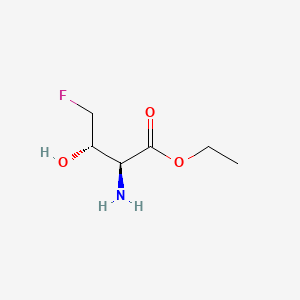
![2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid](/img/structure/B583630.png)
![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)
